5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole
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Overview
Description
5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy and methoxy substitution on the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl isothiocyanate under acidic conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated triazole derivatives.
Scientific Research Applications
5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole core, which is common in many drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential biomolecules in pathogens .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole
- 5-(4-Ethoxyphenyl)-3-methyl-1H-1,2,4-triazole
- 5-(4-Hydroxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole
Comparison: Compared to its analogs, 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. These substitutions can enhance its solubility, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-10-6-5-9(7-11(10)16-3)12-13-8(2)14-15-12/h5-7H,4H2,1-3H3,(H,13,14,15) |
InChI Key |
UNOMTLYPWWWEIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C)OC |
Origin of Product |
United States |
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